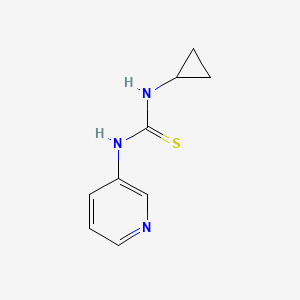

N-cyclopropyl-N'-3-pyridinylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-3-pyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c13-9(11-7-3-4-7)12-8-2-1-5-10-6-8/h1-2,5-7H,3-4H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOFILWTKXUDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl N 3 Pyridinylthiourea

Established Synthetic Routes for N-cyclopropyl-N'-3-pyridinylthiourea

The primary and most direct method for the synthesis of this compound involves the coupling of two key precursors: cyclopropyl (B3062369) isothiocyanate and 3-aminopyridine (B143674).

Synthesis via Coupling of Cyclopropyl Isothiocyanate and 3-Aminopyridine Precursors

The most common and straightforward synthesis of this compound is achieved through the nucleophilic addition of 3-aminopyridine to cyclopropyl isothiocyanate. This reaction is a classic example of thiourea (B124793) formation from an amine and an isothiocyanate. The lone pair of electrons on the amino group of 3-aminopyridine attacks the electrophilic carbon atom of the isothiocyanate group of cyclopropyl isothiocyanate.

The general reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The reaction proceeds readily to afford the desired N,N'-disubstituted thiourea product. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard techniques like crystallization or column chromatography. While a specific yield for this exact reaction is not widely reported in publicly available literature, similar reactions between aromatic amines and isothiocyanates are known to proceed with high efficiency.

A general procedure for the synthesis of related N-acyl thiourea derivatives involves refluxing a mixture of the corresponding acid chloride and ammonium (B1175870) thiocyanate (B1210189) in anhydrous acetone (B3395972) to form the isothiocyanate in situ. Subsequently, a solution of the heterocyclic amine is added dropwise, and the mixture is refluxed for a further period to yield the final thiourea product. mdpi.com

Exploration of Alternative Reaction Pathways and Precursors

Alternative synthetic strategies for this compound primarily focus on different methods for generating the key isothiocyanate intermediate or activating the amine.

One notable alternative involves the in-situ generation of 3-pyridyl isothiocyanate from 3-aminopyridine, followed by its reaction with cyclopropylamine (B47189). The synthesis of pyridyl isothiocyanates can be achieved by reacting the corresponding aminopyridine with carbon disulfide in the presence of a base. mdpi.com For instance, various aminopyridines react with carbon disulfide and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in THF, followed by treatment with ferric chloride (FeCl₃), to produce the corresponding pyridyl isothiocyanates. mdpi.com This intermediate can then be reacted with cyclopropylamine to furnish this compound.

Another approach involves the use of thiophosgene (B130339) or its derivatives to convert 3-aminopyridine to 3-pyridyl isothiocyanate, which is then reacted with cyclopropylamine. However, due to the high toxicity of thiophosgene, this method is less favored.

Optimization of Reaction Conditions and Yields for Enhanced Synthesis Efficiency

The efficiency of this compound synthesis can be significantly influenced by various reaction parameters.

Solvent Effects and Temperature Optimization

The choice of solvent can impact the reaction rate and yield. Polar aprotic solvents like THF, acetonitrile, and dimethylformamide (DMF) are generally effective for the reaction between amines and isothiocyanates. The reaction is typically conducted at room temperature, although gentle heating can sometimes accelerate the reaction rate without significantly promoting side reactions. For the synthesis of related pyridyl isothiocyanates, THF was found to be a superior solvent compared to DMF, acetone, acetonitrile, ethanol, and dichloromethane. mdpi.com

Catalyst Selection and Reaction Kinetics

The reaction between an amine and an isothiocyanate is often facile and may not require a catalyst. However, in cases where one of the reactants is less reactive, a base catalyst can be employed to enhance the nucleophilicity of the amine. For the synthesis of related thiourea derivatives, bases such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used.

In the synthesis of pyridyl isothiocyanates from aminopyridines and carbon disulfide, the choice of base is crucial. A study found that DABCO was a more effective base than triethylamine for this transformation, which was attributed to the greater ion pair basicity of the DABCO-dithiocarbamate intermediate. mdpi.com For highly electron-deficient aminopyridines, a stronger base like sodium hydride (NaH) in DMF was necessary to facilitate the initial formation of the dithiocarbamate (B8719985) salt. mdpi.com

Derivatization Strategies for Analogues of this compound

The structural framework of this compound offers several sites for derivatization to generate a library of analogues for structure-activity relationship (SAR) studies.

One common derivatization strategy involves the conversion of the thiourea moiety into a guanidine (B92328) group. For example, the synthesis of arylpyridin-2-yl guanidine derivatives has been achieved from the corresponding thiourea precursors. mdpi.com This transformation is typically carried out by treating the thiourea with a guanylating agent.

Another approach to creating analogues is to modify the pyridine (B92270) ring or the cyclopropyl group. The synthesis of N-arylcyclopropylamines, including N-(3-pyridyl)cyclopropylamine, has been reported via a palladium-catalyzed amination of an aryl bromide with cyclopropylamine. researchgate.net This allows for the introduction of various substituents on the pyridine ring before the formation of the thiourea.

Furthermore, the nitrogen atoms of the thiourea can be further functionalized. For instance, N-acyl thiourea derivatives can be synthesized by reacting the thiourea with an acyl chloride. mdpi.com This introduces an additional carbonyl group, which can serve as a handle for further modifications or as a key pharmacophoric element.

Modifications on the N-Cyclopropyl Moiety

Modifications involving the N-cyclopropyl group of this compound are not extensively documented in the literature for this specific molecule. However, based on the known reactivity of cyclopropylamines in other contexts, several synthetic transformations can be postulated. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions. For instance, reactions with nitrous acid have been shown to cleave the cyclopropyl group from N-cyclopropyl-N-alkylanilines, proceeding through a proposed amine radical cation intermediate. This type of reactivity could potentially be exploited to replace the cyclopropyl group with other functionalities.

Furthermore, derivatization of the cyclopropyl ring itself, while synthetically challenging without compromising the ring system, could be envisioned through methods developed for other cyclopropyl-containing compounds. These might include carefully controlled radical halogenation or other functionalization reactions that preserve the three-membered ring.

A general approach to introduce varied N-substituents would involve the synthesis of different N-substituted-3-pyridinylthioureas. This would be achieved by reacting 3-isothiocyanatopyridine with a range of primary amines, including various substituted cyclopropylamines or other alkyl and aryl amines. This modular approach allows for systematic variation at this position.

| Starting Material | Reagent | Potential Product | Reaction Type |

| This compound | Nitrous Acid | N-nitroso-N'-3-pyridinylthiourea + cyclopropanol (B106826) derivatives | Cyclopropyl ring cleavage |

| 3-Isothiocyanatopyridine | Substituted Cyclopropylamine | N-(substituted-cyclopropyl)-N'-3-pyridinylthiourea | Thiourea formation |

| 3-Isothiocyanatopyridine | Various primary amines | N-alkyl/aryl-N'-3-pyridinylthiourea | Thiourea formation |

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is a key site for chemical modification, allowing for the introduction of various substituents to modulate the molecule's properties. The electronic nature of the pyridine ring, being an electron-deficient aromatic system, dictates the types of reactions that are most favorable.

Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging but can be achieved, typically requiring harsh conditions. The substitution pattern is directed by the nitrogen atom, with electrophiles generally attacking the 3- and 5-positions. However, in the case of this compound, the existing thiourea substituent at the 3-position will influence the regioselectivity of further substitutions.

A more common and versatile approach for functionalizing pyridine rings is through metal-catalyzed cross-coupling reactions. This typically involves the initial preparation of a halogenated pyridinylthiourea derivative, for example, by using a halogenated 3-aminopyridine as a starting material. This halo-substituted thiourea can then undergo a variety of coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-heteroatom bonds.

Another strategy involves the N-oxidation of the pyridine nitrogen, which can activate the ring for further transformations. The resulting pyridine N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions.

| Starting Material | Reagents | Potential Product | Reaction Type |

| N-cyclopropyl-N'-(halo-3-pyridinyl)thiourea | Boronic acid, Palladium catalyst | N-cyclopropyl-N'-(aryl/alkenyl-3-pyridinyl)thiourea | Suzuki Coupling |

| N-cyclopropyl-N'-(halo-3-pyridinyl)thiourea | Organostannane, Palladium catalyst | N-cyclopropyl-N'-(alkyl/aryl-3-pyridinyl)thiourea | Stille Coupling |

| N-cyclopropyl-N'-(halo-3-pyridinyl)thiourea | Amine, Palladium catalyst | N-cyclopropyl-N'-(amino-3-pyridinyl)thiourea | Buchwald-Hartwig Amination |

| This compound | Peroxy acid (e.g., m-CPBA) | N-cyclopropyl-N'-(3-pyridinyl-N-oxide)thiourea | N-oxidation |

Variations at the Thiourea Linkage

The thiourea linkage is a versatile functional group that can undergo several chemical transformations. One of the primary reactions of the thiourea moiety is its use as a synthon for the construction of various heterocyclic systems. mdpi.com For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. Similarly, reactions with other bifunctional electrophiles can be employed to construct a range of five- and six-membered heterocycles.

The sulfur atom of the thiourea group can be targeted for alkylation to form isothiourea derivatives. These intermediates are themselves useful for further synthetic manipulations. Oxidation of the thiourea can lead to various products, including sulfonylureas or other sulfur-oxygen species, depending on the oxidant and reaction conditions.

Another key variation involves the synthesis of analogous compounds where the thiourea group is replaced by a urea (B33335) or guanidine moiety. This is typically achieved not by direct transformation of the thiourea, but by starting with the corresponding isocyanate or carbodiimide (B86325) precursors in the synthesis. For example, reacting 3-aminopyridine with cyclopropyl isocyanate would yield the corresponding urea analog.

| Reactant 1 | Reactant 2 | Potential Product Class | Reaction Type |

| This compound | α-Haloketone | Thiazole derivative | Heterocycle synthesis |

| This compound | Alkyl halide | Isothiourea derivative | S-alkylation |

| 3-Aminopyridine | Cyclopropyl isocyanate | N-cyclopropyl-N'-3-pyridinylurea | Urea synthesis |

| 3-Aminopyridine | Cyclopropyl isothiocyanate | This compound | Thiourea synthesis |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of less hazardous reagents, employment of catalytic methods, and the reduction of waste through atom-economical reactions.

A key aspect of greening the synthesis of thioureas is the avoidance of toxic reagents like thiophosgene, which has traditionally been used to prepare isothiocyanates. google.com A greener alternative involves the reaction of an amine with carbon disulfide, although this still involves a hazardous reagent. A more contemporary and greener approach is the use of in-situ generated isothiocyanates. For instance, the reaction of an amine with ammonium thiocyanate and an acyl chloride can generate the desired thiourea in a one-pot procedure, avoiding the isolation of the isothiocyanate intermediate. mdpi.comgoogle.comnih.gov

The use of environmentally benign solvents, such as water or ethanol, is another cornerstone of green chemistry. Some syntheses of thiourea derivatives have been successfully carried out in aqueous media, often facilitated by a recyclable catalyst. nih.gov Solvent-free reaction conditions, where the neat reactants are mixed, sometimes with the aid of a solid-supported catalyst, represent an even greener alternative. researchgate.net

Energy efficiency can be improved by using alternative energy sources like microwave irradiation, which can significantly reduce reaction times and often improve yields. nih.gov The development of one-pot, multi-component reactions is also a key green strategy, as it reduces the number of synthetic steps, minimizes purification processes, and thereby reduces solvent and energy consumption.

| Green Chemistry Principle | Application in Thiourea Synthesis | Example |

| Use of Less Hazardous Reagents | Avoiding thiophosgene for isothiocyanate synthesis. | Reaction of an amine with ammonium thiocyanate and an acyl chloride. google.com |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ethanol. | Synthesis of thiourea derivatives in aqueous media using a recyclable catalyst. nih.gov |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times. | Microwave-assisted synthesis of pyridine derivatives. nih.gov |

| Waste Reduction | Employing one-pot, multi-component reactions. | One-pot synthesis of apalutamide (B1683753) via a pyridinethiourea intermediate. google.com |

| Catalysis | Using recyclable catalysts to minimize waste. | Ni nanoparticles immobilized on a MOF for thiourea synthesis. nih.gov |

Advanced Structural Characterization and Conformational Analysis

Conformational Analysis and Potential Energy Surfaces of N-cyclopropyl-N'-3-pyridinylthioureaThis final section would have ideally combined experimental data with computational modeling to map the potential energy landscape of the molecule. This would allow for the identification of the most stable conformations and the energy barriers between them, providing a complete picture of the molecule's flexibility and preferred shapes.

Unfortunately, without access to primary research data for N-cyclopropyl-N'-3-pyridinylthiourea, the generation of a scientifically rigorous and accurate article adhering to the specified detailed outline is not possible at this time. Further experimental research is required to elucidate the structural intricacies of this particular compound.

Biological Activity Spectrum and Mechanistic Studies Excluding Human Clinical Data

In Vitro Antimicrobial Potential of N-cyclopropyl-N'-3-pyridinylthiourea and its Analogues

Evaluation of Antibacterial Activity Against Specific Pathogens

No specific data is available for the antibacterial activity of this compound.

Assessment of Antifungal Activity Against Fungal Strains

No specific data is available for the antifungal activity of this compound.

Molecular and Cellular Mechanisms of Antimicrobial Action

The molecular and cellular mechanisms of antimicrobial action for this compound have not been elucidated in published research.

Antiprotozoal and Antiparasitic Activities

There is no available research detailing the antiprotozoal or antiparasitic activities of this compound.

Cytotoxicity Studies in Non-Human Cell Lines

Induction of Apoptosis and Cell Cycle Modulation in In Vitro Models

Specific studies on the cytotoxicity, induction of apoptosis, or cell cycle modulation effects of this compound in non-human cell lines have not been reported. While studies on other substituted thiourea (B124793) derivatives have explored cytotoxic mechanisms, this information cannot be directly attributed to the specific compound . nih.gov

Enzyme Inhibition Profiling and Specific Target Interactions

No studies detailing the inhibitory effects of this compound on specific enzymes or its interactions with biological targets have been identified.

Insecticidal and Herbicidal Activities

There is no available data on the efficacy of this compound as an insecticidal or herbicidal agent.

Efficacy Against Agricultural Pests

Specific research on the effectiveness of this compound against any agricultural pests has not been found in the public domain.

Elucidation of Mode of Action in Plant and Insect Systems

The mechanism by which this compound might exert any potential biological effects in either plant or insect systems has not been investigated in any available literature.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

No structure-activity relationship studies have been published for this compound.

Correlating Structural Modifications with Biological Effects

As no baseline activity has been established, there are no studies correlating structural modifications of this compound with changes in biological effects.

Identification of Pharmacophores and Key Binding Elements

The pharmacophores and key binding elements of this compound have not been identified, as no target interaction studies are available.

Coordination Chemistry of N Cyclopropyl N 3 Pyridinylthiourea

Ligating Behavior with Transition Metal Ions: A Postulated Framework

Based on the known chemistry of similar thiourea (B124793) and pyridine-containing ligands, a theoretical framework for the ligating behavior of N-cyclopropyl-N'-3-pyridinylthiourea with transition metal ions can be proposed.

Synthesis and Spectroscopic Characterization of Metal Complexes: A General Approach

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of spectroscopic techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C-N bonds of the thiourea group, as well as the vibrations of the pyridine (B92270) ring upon coordination to a metal ion, would provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in elucidating the structure of the complexes in solution. Shifts in the resonances of the cyclopropyl (B3062369) and pyridinyl protons and carbons upon coordination would indicate the binding sites.

UV-Visible Spectroscopy: Electronic transitions within the ligand and the metal d-orbitals would provide information about the electronic environment of the metal center and the ligand-to-metal or metal-to-ligand charge transfer bands.

Determination of Coordination Modes and Geometry: The Ambidentate Nature of Thiourea

This compound possesses multiple potential coordination sites, making it a versatile ligand. The thiourea moiety is a classic example of an ambidentate ligand , capable of coordinating through either the sulfur or the nitrogen atom. Additionally, the nitrogen atom of the pyridine ring presents another coordination site.

The coordination mode would likely depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other ligands. Common coordination possibilities include:

Monodentate coordination: Through the sulfur atom of the thiourea group or the nitrogen atom of the pyridine ring.

Bidentate bridging coordination: The ligand could bridge two metal centers, coordinating through both the sulfur and a nitrogen atom, or through the pyridinyl nitrogen and one of the thiourea nitrogens.

Chelating coordination: While less common for simple thioureas, the geometry of this compound might allow for chelation to a single metal center through the pyridinyl nitrogen and one of the atoms of the thiourea group, forming a stable ring structure.

The resulting geometry of the metal complexes would be dictated by the coordination number of the metal ion and the preferred coordination mode of the ligand, with possibilities ranging from linear and square planar to tetrahedral and octahedral.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of the metal complexes would be intrinsically linked to the identity of the transition metal ion and the coordination geometry. Techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy would be crucial for determining the number of unpaired electrons and the spin state of the metal center. These properties are fundamental to understanding the reactivity and potential applications of the complexes.

Enhanced Biological Activity of Metal Complexes of this compound: A Promising but Unexplored Area

Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities. It is hypothesized that the metal complexes of this compound could also display significant biological potential.

Synergistic Effects in Antimicrobial Activity

It is a well-established principle that the biological activity of a ligand can be enhanced upon coordination to a metal ion. This synergistic effect is often attributed to factors such as increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the interaction of the metal ion with biological targets. While many thiourea derivatives have shown antimicrobial properties, specific studies on this compound are needed to confirm this potential.

Supramolecular Assemblies Involving this compound Metal Complexes

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the supramolecular assemblies of metal complexes derived from this compound. While the principles of supramolecular chemistry are broadly applied to design and understand the solid-state architecture of coordination compounds, specific studies detailing the crystal engineering, hydrogen bonding patterns, and other non-covalent interactions of metal complexes of this particular ligand are not present in the available scholarly domain.

For a ligand like this compound, one could anticipate several potential modes of supramolecular assembly based on its structural features:

Hydrogen Bonding: The thiourea moiety contains N-H protons that are excellent hydrogen bond donors. These could interact with hydrogen bond acceptors on adjacent complexes, such as the sulfur atom of the thiourea group or anions present in the crystal lattice. The pyridinyl nitrogen atom also presents a potential hydrogen bond acceptor site.

π–π Stacking: The pyridinyl ring is an aromatic system capable of engaging in π–π stacking interactions with other aromatic rings in neighboring complexes. These interactions are crucial in organizing complexes into columnar or layered structures.

C-H···π and C-H···S Interactions: The cyclopropyl and pyridinyl groups offer C-H bonds that can act as weak hydrogen bond donors to interact with the π-system of the pyridinyl ring or the soft sulfur atom of the thiourea group on an adjacent molecule.

In the absence of empirical data from single-crystal X-ray diffraction studies for this compound metal complexes, any discussion of their supramolecular assemblies remains speculative. Research on analogous pyridinylthiourea derivatives often highlights the prevalence of hydrogen-bonded dimers or one-dimensional chains. For instance, studies on related N-aryl-N'-pyridinylthioureas frequently report the formation of centrosymmetric dimers through N-H···S hydrogen bonds. The presence of the cyclopropyl group in the target compound could introduce additional steric factors or weak interactions that might lead to unique, and as yet undocumented, supramolecular motifs.

To provide a concrete understanding of the supramolecular chemistry of this compound, future research involving the synthesis and crystallographic characterization of its metal complexes is necessary. Such studies would elucidate the actual packing arrangements and the specific non-covalent interactions that govern the assembly of these molecules in the solid state, allowing for the creation of detailed data tables on bond distances and angles of the supramolecular contacts.

Computational and Theoretical Investigations of N Cyclopropyl N 3 Pyridinylthiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost.

Analysis of Electronic Structure and Molecular Orbitals

The electronic character of N-cyclopropyl-N'-3-pyridinylthiourea is largely defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

In this compound, the presence of heteroatoms (nitrogen and sulfur) and π-systems (the pyridine (B92270) ring) is expected to result in a relatively small HOMO-LUMO gap. nih.gov The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the pyridine ring, would likely contribute significantly to the HOMO, making these regions nucleophilic. Conversely, the LUMO is expected to be distributed over the electron-deficient regions of the molecule, such as the carbon atom of the thiocarbonyl group (C=S) and the pyridine ring. The presence of structural features like aromatics, heteroatoms, and double bonds in a molecule is generally associated with a decrease in the HOMO-LUMO gap due to high electron density and the potential for delocalized π-bonds. nih.gov

Table 1: Predicted Frontier Orbital Energies and Related Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap (Egap) | 4.7 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |

Note: The values in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Properties and Vibrational Frequencies

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These predicted frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the motions of particular functional groups.

For this compound, key vibrational modes would include the N-H stretching and bending frequencies of the thiourea (B124793) group, the C=S stretching frequency, the C-N stretching frequencies, and the characteristic ring breathing and C-H stretching modes of the cyclopropyl (B3062369) and pyridinyl groups. The presence of the thiourea moiety is of particular interest in spectroscopic analysis. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3200-3400 |

| C-H (Pyridinyl) | Stretching | 3050-3150 |

| C-H (Cyclopropyl) | Stretching | 3000-3100 |

| C=N (Pyridinyl) | Stretching | 1580-1620 |

| C=S (Thiourea) | Stretching | 700-850 |

| C-N (Thiourea) | Stretching | 1250-1350 |

Note: These are approximate ranges and the exact values would depend on the specific computational method and basis set used.

Reactivity and Stability Assessments

The electronic properties derived from DFT calculations, such as the HOMO-LUMO gap and the distribution of molecular orbitals, provide insights into the reactivity and stability of this compound. The cyclopropyl group attached to a nitrogen atom is a point of potential reactivity. scielo.org.mx The strain in the three-membered ring can influence its stability and participation in chemical reactions.

The nucleophilic character of the molecule, suggested by the high energy of the HOMO, indicates that it is likely to react with electrophiles. The sulfur and nitrogen atoms of the thiourea group and the nitrogen atom of the pyridine ring are potential sites for electrophilic attack. The electrophilicity and nucleophilicity indices, which can be calculated from the HOMO and LUMO energies, would quantify these reactive tendencies. scielo.org.mx For instance, a related compound, C-cyclopropyl-N-methylnitrone, was classified as a strong nucleophile based on its calculated indices. scielo.org.mx

Molecular Docking Simulations for Ligand-Target Interactions (Non-human focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and a target protein.

Prediction of Binding Affinities and Interaction Sites

Molecular docking simulations can predict the binding affinity, often expressed as a scoring function or binding energy, of this compound to a specific protein target. A lower binding energy generally indicates a more stable and favorable interaction. These simulations can identify the key amino acid residues in the binding site that interact with the ligand.

For this compound, the thiourea moiety can act as both a hydrogen bond donor (N-H groups) and acceptor (S atom). The pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The cyclopropyl group, being hydrophobic, would likely favor interactions with nonpolar residues. Studies on other thiourea derivatives have shown that substituents with polar characteristics, such as C=S, can have favorable interactions with target proteins. nih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | A strong predicted binding affinity to the target protein. |

| Interacting Residues | TYR 85, PHE 102, LEU 34 | Suggests a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. |

| Hydrogen Bonds | N-H...O (TYR 85) | Indicates specific hydrogen bonding between the thiourea group and a tyrosine residue. |

| Hydrophobic Interactions | Cyclopropyl with LEU 34 | Shows the role of the cyclopropyl group in binding. |

Note: This data is illustrative. Actual results would depend on the specific protein target and docking software used.

Conformational Analysis within Binding Pockets

When this compound binds to a protein, it adopts a specific three-dimensional conformation to maximize its interactions with the binding pocket. Molecular docking simulations can predict this bound conformation. The flexibility of the single bonds in the thiourea linker allows the cyclopropyl and pyridinyl groups to orient themselves optimally within the binding site.

The analysis of the predicted bound conformation can reveal crucial information about the structure-activity relationship. For example, it can show whether the cyclopropyl group fits into a specific hydrophobic pocket or if the pyridine nitrogen is positioned to form a critical hydrogen bond. This conformational analysis is essential for understanding the molecular basis of the ligand's activity and for designing more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound would involve a series of steps. Initially, a dataset of thiourea derivatives with experimentally determined biological activities would be compiled. The three-dimensional structures of these molecules would then be generated and optimized to their lowest energy state.

Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to create the QSAR model. The robustness and predictive power of the resulting model would be rigorously validated using both internal and external validation techniques. For instance, in studies of other heterocyclic compounds, 3D-QSAR models have been developed that show a high correlation between experimental and predicted activities, as indicated by significant R² values. nih.gov Such a model for this compound would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding further research.

Identification of Physicochemical Descriptors Influencing Activity

A primary outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity of a compound. These descriptors can be categorized into several types, including steric, electronic, hydrophobic, and topological properties.

For a molecule like this compound, relevant descriptors would likely include:

Steric descriptors: Such as molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Electronic descriptors: Including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern how the molecule interacts with its biological target.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which indicates how the compound distributes between a lipid and an aqueous phase.

Topological descriptors: Which are numerical representations of the molecular structure.

The table below illustrates the types of descriptors that would be considered in a QSAR analysis of this compound and their potential influence on its activity.

| Descriptor Category | Example Descriptors | Potential Influence on Biological Activity |

| Steric | Molecular Volume, Surface Area, Ovality | Dictates the fit of the molecule into the binding site of a biological target. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and hydrophobic interactions within a binding pocket. |

| Topological | Wiener Index, Kier & Hall Indices | Provides a numerical representation of molecular branching, size, and shape, which can be correlated with various biological activities. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations provide insights into conformational flexibility and the influence of the solvent environment.

An MD simulation of this compound would track the positions and velocities of all atoms in the molecule, as well as the surrounding solvent molecules, over a specific period. This would reveal the accessible conformations of the molecule in solution. Key aspects that can be investigated include the rotational freedom around the single bonds of the thiourea linkage and the orientation of the cyclopropyl and pyridinyl rings relative to each other. Understanding the conformational landscape is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in isolation. Studies on other flexible molecules have shown that free rotation of specific rings can be essential for potent biological activity. nih.gov

Furthermore, MD simulations can elucidate the role of solvation. By explicitly including water molecules in the simulation, it is possible to analyze the formation and dynamics of the hydration shell around this compound. This includes identifying specific hydrogen bonding interactions between the molecule and water, which can significantly impact its solubility and how it is recognized by a biological target. The interactions between a molecule and the solvent can be explored through analyses like the radial distribution function (RDF). researchgate.net

The insights gained from MD simulations are complementary to QSAR studies. While QSAR provides a statistical model of activity, MD simulations offer a dynamic, atomistic view of the molecule's behavior in a biologically relevant environment.

Potential Non Therapeutic Applications and Future Research Directions

Applications of N-cyclopropyl-N'-3-pyridinylthiourea in Agrochemical Formulations

Currently, there is no public-domain information or research demonstrating the use of this compound in agrochemical formulations. However, the structural motifs present in the molecule are found in various active agrochemicals. For instance, numerous thiourea (B124793) derivatives have been investigated for their herbicidal, insecticidal, and fungicidal properties. researchgate.net Similarly, the pyridine (B92270) ring is a common scaffold in many commercial pesticides. The cyclopropyl (B3062369) group is also known to be present in some bioactive molecules, although its role in this specific combination is unstudied. Future research could involve the synthesis and screening of this compound and related analogs for potential agrochemical activity.

Exploration of this compound in Material Science

The application of this compound in material science remains an unexplored area of research.

Role as a Polymer Additive or Modifier

Thiourea and its derivatives have been noted for their use in the production of plastics and elastomers. mdpi.com They can act as vulcanization accelerators, antioxidants, or flame retardants in various polymer systems. The presence of the polar pyridine ring and the reactive thiourea group in this compound could potentially allow it to interact with polymer chains, modifying their physical or chemical properties. Research would be required to determine if it can impart any desirable characteristics, such as improved thermal stability, UV resistance, or dyeability, to common polymers.

Application in Analytical Reagents or Sensors

The thiourea group is known to be an excellent ligand for various metal ions. This property is often exploited in the development of analytical reagents and chemical sensors. The sulfur and nitrogen atoms of the thiourea moiety can coordinate with metal cations, leading to a detectable signal, such as a color change or a change in fluorescence. The pyridine ring in this compound could also participate in metal coordination. Therefore, it is plausible that this compound could be investigated as a chemosensor for the detection of specific metal ions in environmental or industrial samples. However, no such studies have been published to date.

This compound as a Synthetic Intermediate for Advanced Organic Compounds

Thiourea derivatives are recognized as versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds like thiazoles and pyrimidines. mdpi.comnih.gov The this compound molecule contains several reactive sites that could be exploited for further chemical transformations. The thiourea moiety can undergo cyclization reactions, while the pyridine ring can be subjected to various substitutions. nih.gov The cyclopropyl group itself can participate in ring-opening reactions under specific conditions, providing a pathway to more complex molecular architectures. nih.govresearchgate.net These characteristics suggest that this compound could serve as a valuable building block for the synthesis of novel and structurally diverse organic compounds with potential applications in medicinal chemistry or material science.

Unexplored Biological Activities and Mechanistic Pathways in Non-Human Systems

While the focus of this article is on non-therapeutic applications, it is worth noting that the biological activities of this compound in non-human systems are entirely unexplored. The vast body of research on thiourea and pyridine derivatives indicates a high probability of some form of biological activity. researchgate.netchemscene.com For example, numerous thiourea compounds exhibit potent inhibitory effects on various enzymes, such as carbonic anhydrases and α-glucosidase, in different organisms. nih.gov Future research could focus on screening this compound for activities relevant to non-human systems, such as its effect on plant growth, insect development, or microbial pathogens in agricultural or environmental contexts.

Challenges and Future Outlook in the Academic Research of this compound

The future outlook for research on this compound will depend on the initial findings from such synthetic and screening studies. Should preliminary investigations reveal interesting properties—be it in agrochemical activity, material science, or as a synthetic tool—it could open up a new area of research. The combination of the three distinct functional groups in one molecule provides a rich platform for chemical exploration.

Challenges and Future Outlook in the Academic Research of this compound

The academic exploration of this compound, a molecule combining the unique structural features of a cyclopropyl group, a pyridine ring, and a thiourea linker, presents a landscape of both significant challenges and promising future directions. While specific research on this exact compound is not extensively documented, the challenges and outlook can be extrapolated from the broader understanding of its constituent chemical moieties.

A primary challenge in the academic study of this compound lies in its synthesis. The preparation of unsymmetrical thiourea derivatives can be complex, often requiring multi-step procedures and careful optimization of reaction conditions to achieve good yields and purity. nih.gov The synthesis of N-acyl thiourea derivatives, for instance, often involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with an amine. nih.govmdpi.com The efficiency of such methods can be influenced by factors like the choice of catalyst and solvent. nih.gov The introduction of the cyclopropyl group, while offering conformational rigidity and potential for enhanced biological activity, can also introduce synthetic hurdles. scientificupdate.comacs.orgnih.govrsc.org

Another significant challenge is the comprehensive characterization of the compound's physicochemical properties. A thorough understanding of its solubility, stability, and electronic properties is crucial for any potential application. The presence of the thiourea group, with its potential for tautomerism and hydrogen bonding, along with the basic nitrogen of the pyridine ring, can lead to complex solution behavior. nih.gov The photophysical properties of pyridinyl-thiourea derivatives can be of interest for applications in chemical sensing, but their study requires specialized spectroscopic techniques. researchgate.net

Looking forward, the future academic research on this compound is poised to explore several exciting avenues. A key direction will be the investigation of its potential in materials science. Thiourea derivatives have been studied as corrosion inhibitors and for their use in the synthesis of thin films with specific optical properties. capes.gov.brresearchgate.net The unique combination of the electron-donating thiourea and the electron-withdrawing pyridine ring in this compound could lead to interesting electronic and optical properties, making it a candidate for novel organic materials.

Furthermore, the ability of pyridyl thioureas to act as switchable anion receptors opens up avenues for research in supramolecular chemistry and sensor development. nih.gov The binding selectivity of these compounds can be altered by protonation, allowing them to selectively bind different anions. nih.gov This property could be exploited to design chemosensors for specific ions or molecules.

In the realm of medicinal chemistry, while this article focuses on non-therapeutic applications, the structural motifs of this compound are prevalent in drug discovery. scientificupdate.comacs.orgnih.govnih.govsciencepublishinggroup.comresearchgate.net Future academic research could focus on this compound as a scaffold for the development of new catalysts or as a probe to study biological systems, without direct therapeutic intent. The cyclopropyl group is known to influence the conformation of molecules, which can be a valuable tool in rational molecular design. rsc.org

The continued development of synthetic methodologies will also be a critical aspect of future research. mdpi.com More efficient and sustainable methods for the synthesis of this compound and its analogues will enable broader exploration of their properties and potential applications. This includes the use of green chemistry principles to reduce the environmental impact of synthesis. mdpi.com

A summary of the challenges and future research directions is presented in the table below:

| Category | Challenges | Future Research Directions |

| Synthesis | Multi-step procedures, optimization of reaction conditions, potential for low yields. nih.govnih.gov | Development of more efficient and sustainable synthetic methods, exploration of one-pot syntheses. mdpi.com |

| Characterization | Complex solution behavior due to tautomerism and hydrogen bonding, detailed photophysical analysis required. nih.govresearchgate.net | Comprehensive study of physicochemical properties, investigation of solid-state structure and polymorphism. |

| Materials Science | Limited data on the material properties of this specific compound. | Exploration as a component in novel organic electronic materials, investigation as a corrosion inhibitor. capes.gov.brresearchgate.net |

| Supramolecular Chemistry | Understanding the specific anion binding properties. | Design of chemosensors for specific anions based on the switchable receptor properties of pyridyl thioureas. nih.gov |

| Molecular Design | Predicting the conformational influence of the cyclopropyl group. | Use as a molecular probe or scaffold in chemical biology, leveraging the cyclopropyl group for conformational control. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-N'-3-pyridinylthiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition between cyclopropylamine and 3-pyridinyl isothiocyanate under inert conditions. Key parameters include:

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize hydrolysis.

-

Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol.

-

Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (1:1.2 amine:isothiocyanate ratio) to account for volatility .

- Data Table :

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | 75–80% |

| Solvent | DCM | 65–70% |

| Temp. | 0–5°C | <50% |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

-

NMR Spectroscopy : Use - and -NMR to confirm hydrogen bonding between the thiourea moiety and pyridinyl group. Key signals:

-

: δ 8.5–9.0 ppm (pyridinyl protons), δ 1.2–1.5 ppm (cyclopropyl CH).

-

: δ 175–180 ppm (C=S).

-

X-ray Crystallography : Resolve molecular conformation and bond angles. For example, the C=S bond length is typically 1.68–1.72 Å, and the N-C-N angle ranges from 115–125° in similar thiourea derivatives .

| Bond/Angle | Measurement |

|---|---|

| S=C–N | 1.69 Å |

| N–C–N | 115.7° |

| C=S–N | 121.9° |

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of N-cycloprolpyyl-N'-3-pyridinylthiourea against enzyme targets?

- Methodological Answer :

-

Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC determination.

-

Procedure : Pre-incubate the compound (1–100 µM) with the enzyme, add fluorogenic substrate, and measure activity loss.

-

Controls : Include positive (e.g., leupeptin for proteases) and solvent controls.

-

Structural Insights : Compare activity to analogs (e.g., N,N-dialkylthioureas) to identify substituent effects. For instance, cyclopropyl groups may enhance lipophilicity and membrane permeability .

- Example SAR Table (Based on ):

| Substituent | Enzyme Inhibition (IC) |

|---|---|

| Cyclopropyl | 12 µM |

| Phenyl | 45 µM |

| 3-Trifluoromethylphenyl | 8 µM |

Q. How should contradictory data in biological activity or synthetic yield be analyzed?

- Methodological Answer :

- Source Identification : Check for variability in reaction conditions (e.g., moisture levels in solvents) or assay protocols (e.g., buffer pH affecting compound stability).

- Statistical Validation : Perform triplicate experiments with ANOVA to assess significance.

- Case Study : Discrepancies in IC values may arise from differences in enzyme sources (recombinant vs. native) or compound purity (>95% required for reliable data) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of thiourea derivatives?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., charge distribution on S and N atoms) and correlate with bioactivity.

- Synthetic Modifications : Systematically vary substituents (e.g., cyclopropyl vs. methyl groups) and measure changes in:

- Lipophilicity (logP via HPLC).

- Hydrogen-bonding capacity (IR spectroscopy).

- Example Finding : Cyclopropyl groups reduce steric hindrance compared to bulkier substituents, improving binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.